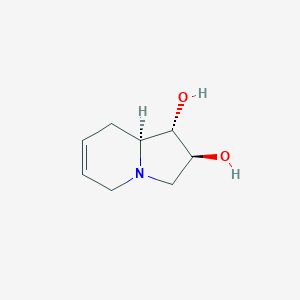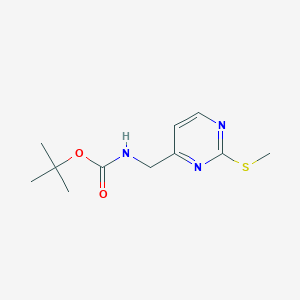![molecular formula C8H11BrN2 B13109985 7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13109985.png)
7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, and it is substituted with a bromine atom at the 7th position and a methyl group at the 4th position. Compounds with this scaffold have exhibited various biological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted pyrroles with hydrazine hydrate. This method displays intramolecular heterocyclization of different N-substituted pyrroles with the CO unit . Another method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by Cs2CO3/DMSO .
Chemical Reactions Analysis
7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its biological activities make it a potential candidate for drug discovery and development.
Industry: It can be used in the production of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The exact mechanism of action of 7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways. For instance, it has shown kinase inhibitory activity, which suggests it may interfere with kinase signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives. Similar compounds include:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit more activity on kinase inhibition.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds show more antibacterial, antifungal, and antiviral activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
7-bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H11BrN2/c1-6-3-10-4-8-2-7(9)5-11(6)8/h2,5-6,10H,3-4H2,1H3 |
InChI Key |
FABFPQKNHIATEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2=CC(=CN12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


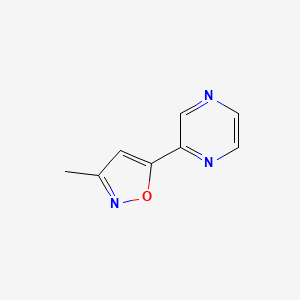
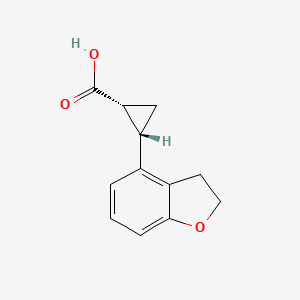

![7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B13109928.png)
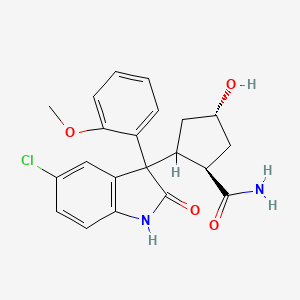
![6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B13109944.png)
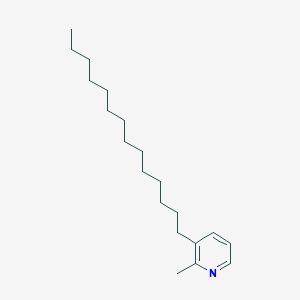
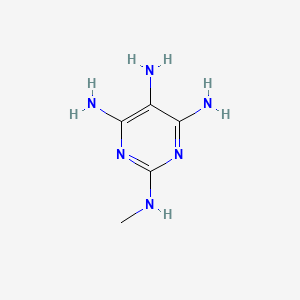

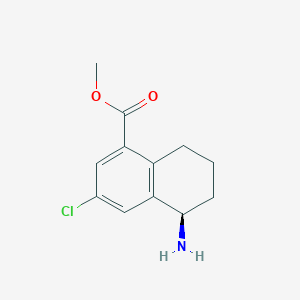
![N-[(Furan-2-yl)methyl]-3-methoxy-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13109977.png)
